molecular formula C12H25NO B15328357 n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-2-amine

n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-2-amine

Cat. No.: B15328357
M. Wt: 199.33 g/mol
InChI Key: NNQWKJQLSPRRIU-UHFFFAOYSA-N
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Description

n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-2-amine: is an organic compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . This compound is characterized by the presence of a cyclopentyl ring substituted with a 2-methoxyethyl group and a propan-2-amine moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-2-amine typically involves the reaction of cyclopentylmethylamine with 2-methoxyethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, thiols, basic or acidic conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecular architectures.

Biology: In biological research, the compound can be used as a probe to study the interactions of amine-containing molecules with biological targets, such as enzymes and receptors.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on these targets and modulating their activity. The presence of the methoxyethyl group and the amine moiety allows for hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

  • n-((1-(2-Hydroxyethyl)cyclopentyl)methyl)propan-2-amine
  • n-((1-(2-Ethoxyethyl)cyclopentyl)methyl)propan-2-amine
  • n-((1-(2-Methylthioethyl)cyclopentyl)methyl)propan-2-amine

Uniqueness: The presence of the methoxyethyl group in n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-2-amine imparts unique chemical and physical properties, such as increased solubility in organic solvents and enhanced reactivity in nucleophilic substitution reactions. This makes it distinct from its analogs, which may have different substituents leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-[[1-(2-methoxyethyl)cyclopentyl]methyl]propan-2-amine

InChI

InChI=1S/C12H25NO/c1-11(2)13-10-12(8-9-14-3)6-4-5-7-12/h11,13H,4-10H2,1-3H3

InChI Key

NNQWKJQLSPRRIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1(CCCC1)CCOC

Origin of Product

United States

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